molecular formula C14H13N3O5 B5908067 N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}acetohydrazide

N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}acetohydrazide

Cat. No. B5908067
M. Wt: 303.27 g/mol
InChI Key: DBBSKXPUCFMOPJ-OVCLIPMQSA-N
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Description

N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}acetohydrazide, commonly known as MNFAH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNFAH belongs to the class of hydrazones, which are known for their diverse pharmacological activities.

Scientific Research Applications

MNFAH has been extensively studied for its potential therapeutic applications. It exhibits a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. MNFAH has shown promising results in preclinical studies, and its efficacy and safety are currently being evaluated in clinical trials.

Mechanism of Action

The exact mechanism of action of MNFAH is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets in the body. MNFAH has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. It also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting bacterial enzymes.
Biochemical and Physiological Effects:
MNFAH has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. MNFAH has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models of oxidative stress. In addition, MNFAH has been reported to enhance the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress.

Advantages and Limitations for Lab Experiments

MNFAH has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological activities can be evaluated using a variety of in vitro and in vivo assays. MNFAH is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, MNFAH has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its use in certain assays. In addition, MNFAH can exhibit cytotoxicity at high concentrations, which can complicate the interpretation of the results.

Future Directions

MNFAH has a wide range of potential therapeutic applications, and several future directions can be explored. One potential direction is to investigate the use of MNFAH as a chemotherapeutic agent for the treatment of cancer. Another potential direction is to evaluate the use of MNFAH as an antimicrobial agent for the treatment of infectious diseases. Additionally, MNFAH can be further modified to enhance its pharmacological activities or improve its pharmacokinetic properties. Overall, MNFAH has significant potential for the development of novel therapeutics, and further research is warranted to explore its full potential.

Synthesis Methods

MNFAH can be synthesized by reacting 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde with acetyl hydrazine in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields a yellow crystalline product. The purity of the compound can be further enhanced by recrystallization from a suitable solvent.

properties

IUPAC Name

N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-9(18)16-15-8-11-4-6-13(22-11)12-5-3-10(17(19)20)7-14(12)21-2/h3-8H,1-2H3,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBSKXPUCFMOPJ-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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